

Icapamespib Dihydrochloride: A Technical Overview of an Epichaperome-Targeted HSP90 Inhibitor

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Compound of Interest

Compound Name: *Icapamespib dihydrochloride*

Cat. No.: *B15189598*

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An In-depth Guide for Researchers and Drug Development Professionals

Alternative Names and Chemical Identifiers

Icapamespib dihydrochloride is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of Heat Shock Protein 90 (HSP90). It is most commonly known in scientific literature by its development codes PU-HZ151 and PU-AD.^[1] The dihydrochloride salt has the CAS number 2267287-26-1, while the free base, Icapamespib, is identified by CAS number 1000999-96-1.^{[2][3][4][5][6][7]}

Identifier	Value
Primary Name	Icapamespib dihydrochloride ^{[6][8]}
Alternative Names	PU-HZ151, PU-AD ^[1]
CAS Number (dihydrochloride)	2267287-26-1 ^{[4][8]}
CAS Number (free base)	1000999-96-1 ^{[1][2][3][5][7]}
Synonyms	8-((6-iodobenzo(D)(1,3)dioxol-5-yl)thio)-9-(2-(neopentylamino)ethyl)-9H-purin-6-amine, dihydrochloride salt ^[8]

Mechanism of Action: Targeting the Epichaperome

Icapamespib selectively targets and inhibits the function of the "epichaperome," a disease-specific complex of HSP90 and its co-chaperones. In various pathological conditions, including neurodegenerative diseases and cancer, HSP90 and other chaperones form stable, high-molecular-weight complexes that protect and maintain the conformation of aberrant proteins, thereby promoting disease progression. Icapamespib binds to the ATP pocket of HSP90 within these epichaperomes, leading to their disassembly and the subsequent degradation of client proteins. This targeted action leaves the function of normal, physiological HSP90 largely unaffected, potentially leading to a better safety profile compared to pan-HSP90 inhibitors.

Quantitative Data Summary

Parameter	Value	Assay/Context	Reference
EC50	5 nM	Fluorescence Polarization (FP) assay	[2] [3] [5] [7] [9]
logD	2.37	Not specified	[2]
In Vivo Efficacy	65% tumor volume reduction	U87MG glioblastoma xenograft model in mice (10 mg/kg, IV, twice weekly for 3 weeks)	[1]

Experimental Protocols

In Vivo Glioblastoma Xenograft Model

This protocol outlines the methodology for evaluating the in vivo efficacy of Icapamespib in a human glioblastoma mouse model.

1. Cell Culture and Implantation:

- Human glioblastoma U87MG cells are cultured in appropriate media.
- Female BALB/c nude mice (6-8 weeks old) are used.

- A suspension of U87MG cells is subcutaneously injected into the flank of each mouse to establish tumors.

2. Treatment Regimen:

- Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
- Icapamespib is formulated in a suitable vehicle for intravenous administration.
- The treatment group receives Icapamespib at a dose of 10 mg/kg via tail vein injection.[\[1\]](#)
- Injections are administered twice weekly for a duration of three weeks.[\[1\]](#)
- The control group receives an equivalent volume of the vehicle solution following the same schedule.

3. Efficacy and Toxicity Assessment:

- Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Animal body weight is monitored as an indicator of systemic toxicity.
- At the end of the study, tumors are excised and weighed.
- Western blot analysis of tumor lysates can be performed to assess the levels of HSP90 client proteins (e.g., EGFR, AKT) and stress-response proteins (e.g., HSP70).

Western Blot Analysis of HSP90 Client Proteins

This protocol describes the steps for analyzing changes in protein expression in tumor tissues following Icapamespib treatment.

1. Sample Preparation:

- Excised tumor tissues are homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
- Protein concentration in the lysates is determined using a BCA assay.

2. SDS-PAGE and Protein Transfer:

- Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

- The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., EGFR, AKT, HSP70, and a loading control like β -actin).
- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

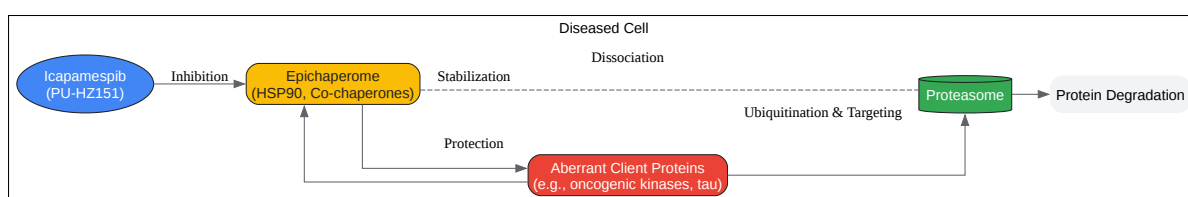
4. Detection and Analysis:

- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- The intensity of the bands is quantified using densitometry software, and the expression of target proteins is normalized to the loading control.

Signaling Pathways and Experimental Workflows

Icapamespib Mechanism of Action

The following diagram illustrates the core mechanism of Icapamespib in targeting the epichaperome and inducing the degradation of aberrant client proteins.

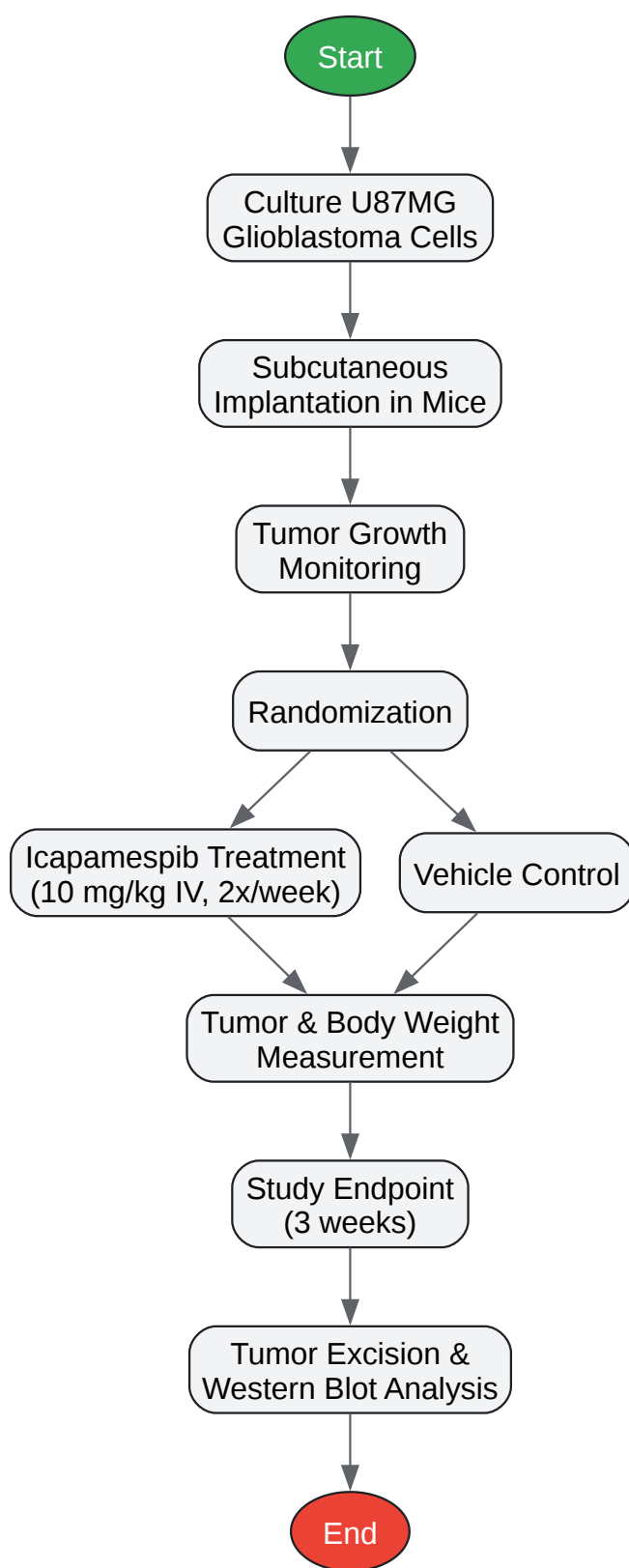


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Caption: Icapamespib inhibits the epichaperome, leading to the degradation of aberrant proteins.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in an in vivo study to assess the anti-tumor efficacy of Icapamespib.

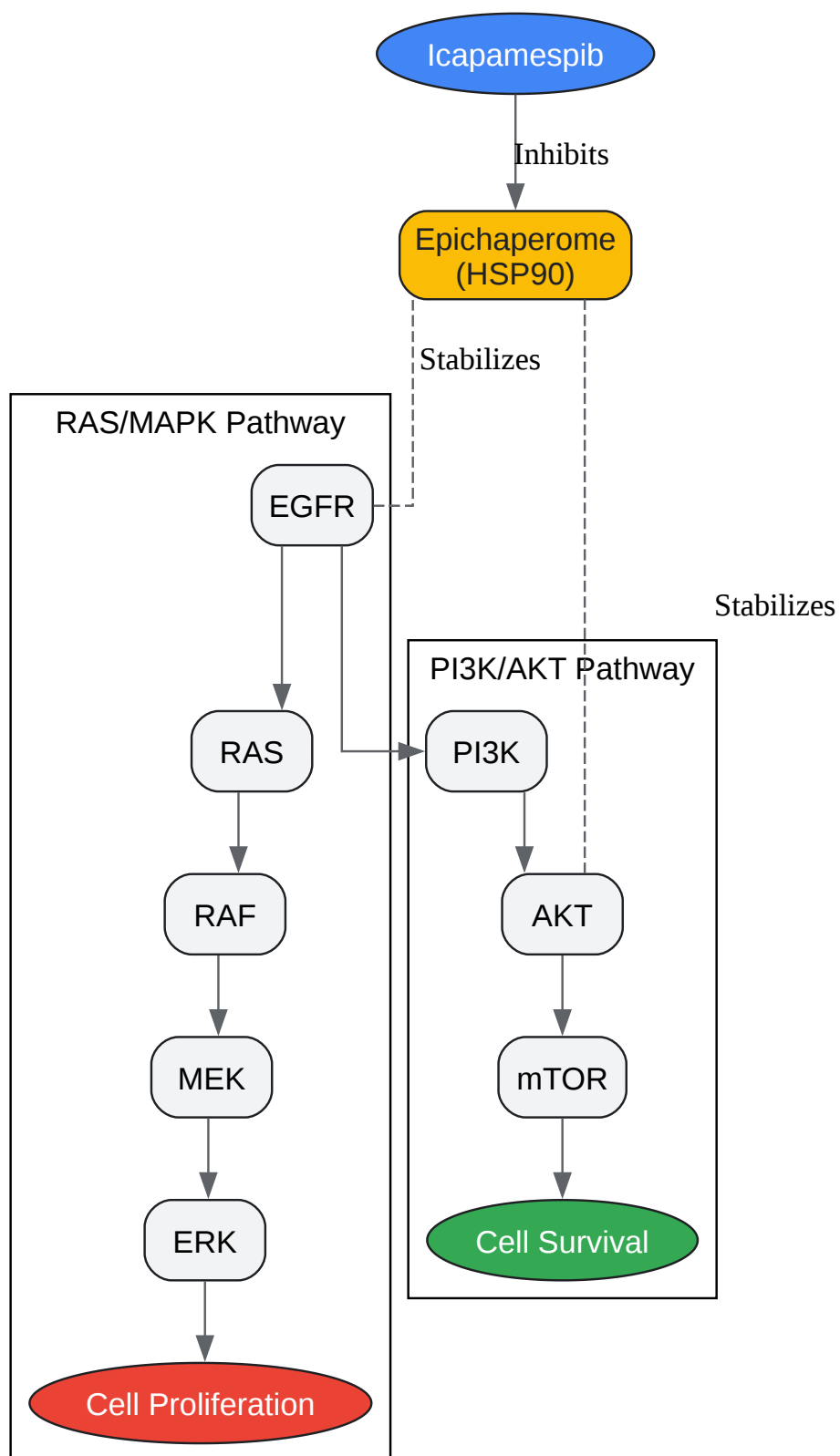


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Caption: Workflow for assessing the in vivo anti-tumor efficacy of Icapamespib.

Impact on Downstream Signaling Pathways

Icapamespib's inhibition of the epichaperome leads to the degradation of key signaling proteins, thereby affecting downstream pathways crucial for cell survival and proliferation, such as the RAS/MAPK and PI3K/AKT pathways.



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Caption: Icapamespib disrupts key pro-survival signaling pathways by destabilizing client proteins.

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